Product packaging for Dihydro-beta-erythroidine(Cat. No.:CAS No. 23255-54-1)

Dihydro-beta-erythroidine

カタログ番号: B1215878
CAS番号: 23255-54-1
分子量: 275.34 g/mol
InChIキー: ALSKYCOJJPXPFS-BBRMVZONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context and Natural Origin of Erythrina Alkaloids

The journey of Dihydro-beta-erythroidine begins with the study of the Erythrina genus of plants, a group comprising over 100 species with a wide distribution in tropical and subtropical regions. researchgate.netnih.gov These plants, commonly known as coral trees, have a long history of use in traditional medicine for various ailments. researchgate.net The scientific investigation into Erythrina species began in the late 19th century when extracts were observed to have curare-like effects, causing muscle paralysis. redalyc.orgresearchgate.net This intriguing property spurred further research to identify the bioactive compounds responsible.

Subsequent phytochemical investigations led to the isolation of a unique class of compounds known as Erythrina alkaloids. nih.govnih.govekb.eg These alkaloids are characterized by a distinctive tetracyclic spiroamine scaffold. scispace.com To date, approximately 143 to 198 different alkaloids have been isolated from various Erythrina species. nih.govekb.eg Among the first and most studied of these were α- and β-erythroidine, which demonstrated significant muscle relaxant properties. redalyc.org this compound is a dihydro derivative of β-erythroidine and is found in the seeds and other parts of Erythrina plants, such as Erythrina americana. acs.orgnih.govloterre.fr The structure of DHβE was first elucidated in 1953. acs.org

This compound as a Foundational Pharmacological Probe in Nicotinic Receptor Research

The primary significance of this compound in academic research stems from its function as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govtocris.commedchemexpress.com These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are involved in a wide range of physiological functions. scispace.com

DHβE has proven to be a valuable tool for several reasons:

Subtype Selectivity: Neuronal nAChRs are composed of various combinations of different alpha (α) and beta (β) subunits. scispace.com DHβE exhibits moderate selectivity for nAChRs containing the α4 subunit, particularly the α4β2 subtype, which is one of the most abundant nicotinic receptor subtypes in the brain. nih.govtocris.comrndsystems.com This selectivity allows researchers to investigate the specific roles of α4-containing nAChRs in different neuronal circuits and behaviors.

Competitive Antagonism: DHβE acts as a competitive antagonist, meaning it binds to the same site as the natural agonist, acetylcholine, but does not activate the receptor. nih.govglpbio.com This mode of action makes it a clean and predictable tool for blocking nAChR function, allowing for the study of the consequences of receptor inhibition.

In Vitro and In Vivo Utility: The compound has been extensively used in a wide array of both in vitro and in vivo studies. acs.orgnih.gov In vitro, it helps to characterize the binding properties and functional characteristics of different nAChR subtypes expressed in cell lines or isolated from tissues. glpbio.comnih.gov In vivo, its ability to cross the blood-brain barrier and its oral bioavailability make it suitable for studying the behavioral and physiological effects of nAChR blockade in animal models. acs.orgrndsystems.comglpbio.com For instance, it has been used to antagonize the behavioral effects of nicotine (B1678760). medchemexpress.comrndsystems.com

The table below summarizes key research findings on the binding affinity of this compound to different nicotinic receptor subtypes.

Receptor SubtypeBinding Affinity (IC₅₀/Kᵢ)Research Finding
α4β20.11 µM (IC₅₀)Potent antagonist at this receptor subtype. acs.org
α4β20.37 µM (IC₅₀)Shows moderate selectivity for this neuronal receptor. tocris.comrndsystems.com
α4β20.82 µM (binding affinity)Demonstrates selectivity in a [³H]epibatidine binding assay. nih.gov
α4β40.19 µM (IC₅₀)Competitive antagonist with moderate selectivity. tocris.comrndsystems.com
α710.5 µM (IC₅₀)Significantly lower affinity compared to α4-containing subtypes. ncats.io

The use of DHβE as a pharmacological probe has been instrumental in elucidating the structure-function relationships of nAChRs. nih.gov By observing how DHβE and its analogs interact with the receptor, scientists can infer details about the architecture of the binding site. nih.gov This knowledge is crucial for the rational design of new drugs targeting nAChRs for various therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B1215878 Dihydro-beta-erythroidine CAS No. 23255-54-1

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

23255-54-1

分子式

C16H21NO3

分子量

275.34 g/mol

IUPAC名

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one

InChI

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1

InChIキー

ALSKYCOJJPXPFS-BBRMVZONSA-N

SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4

異性体SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4

正規SMILES

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4

同義語

eta Erythroidine, Dihydro
Dihydro beta Erythroidine
Dihydro-beta-Erythroidine
Erythroidine, Dihydro beta

製品の起源

United States

Chemical Synthesis and Structural Modifications of Dihydro Beta Erythroidine

Enantioselective Total Synthesis Methodologies for (+)-Dihydro-beta-erythroidine

The unique and complex architecture of DHβE has made its synthesis a significant goal in organic chemistry. The first enantioselective total synthesis of (+)-dihydro-beta-erythroidine was accomplished in 13 steps starting from commercially available materials. nih.govacs.org This landmark achievement provided crucial access to the specific, biologically active enantiomer.

A pivotal step in this synthesis involves an asymmetric allylic alkylation (AAA) to establish the key aza-tertiary stereocenter of the molecule. lookchem.com Researchers utilized a Tsuji-Trost asymmetric allylic alkylation on a prolinone derivative, which successfully installed the required stereochemistry early in the synthetic sequence. lookchem.com This approach highlights a modern strategy for rapidly constructing the core tetracyclic erythrinan (B1236395) framework in an enantiomerically pure form. lookchem.comresearchgate.net The development of such divergent and enantioselective routes is critical for producing not only the natural product itself but also for enabling the synthesis of structurally diverse analogues for further pharmacological investigation. sorbonne-universite.fr

Design and Synthesis of Dihydro-beta-erythroidine Analogues and Derivatives

Efforts to understand the structural requirements for DHβE's activity have led to the design and synthesis of various analogues. A notable strategy involves the "deconstruction" of the natural product's framework to create simpler derivatives that retain the essential pharmacophoric elements. nih.gov

Guided by an X-ray co-crystal structure of DHβE bound to an acetylcholine (B1216132) binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, researchers identified the key interaction points. nih.govnih.gov This structural information suggested that the primary pharmacophores were located in the A-ring and the B/C ring system. nih.gov Based on this, a series of simplified analogues were synthesized in which the C and D rings of the original tetracyclic structure were removed, resulting in a bicyclic (A/B ring) spiroamine core. nih.govacs.org The synthesis of these deconstructed analogues allows for a systematic investigation into how much of the complex scaffold is necessary for receptor binding and antagonism. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to elucidating how the chemical structure of DHβE and its derivatives relates to their biological activity at nicotinic receptors. While a comprehensive SAR of DHβE has not been fully reported, key insights have been gained through targeted structural modifications and pharmacological testing. nih.gov

The binding of DHβE to nAChRs is dictated by specific structural features that engage with the receptor's binding pocket. Analysis of the DHβE-AChBP co-crystal structure has revealed two critical pharmacophoric elements: nih.gov

The A-ring Methoxy (B1213986) Group: This group interacts with a tightly bound water molecule within the protein's binding site through a hydrogen bond. nih.gov

The Protonated Spiroamine: The tertiary amine, which is protonated at physiological pH, forms a direct hydrogen bond with the protein backbone of the receptor. nih.gov

These findings indicate that the A and B rings contain the essential features for molecular recognition. nih.gov Further studies comparing DHβE with its parent compounds, β-erythroidine (which has an additional double bond) and tetrahydro-β-erythroidine (which is more saturated), have shown that the saturation level of the carbon framework significantly influences nAChR binding affinities. nih.gov

DHβE is a well-established competitive antagonist with notable selectivity for the α4β2 nAChR subtype over other subtypes like α3β4 and α7. nih.govmdpi.com Modifications to its structure can alter both potency and this selectivity profile.

The deconstruction strategy mentioned previously provided significant insight. The simplified bicyclic analogue, which retains the core A/B ring system and the key pharmacophores, was found to maintain binding affinity for the α4β2 receptor subtype, with a potency comparable to the parent natural product, DHβE. nih.gov However, further modifications to this simplified analogue were generally detrimental to receptor activity. nih.gov

The table below presents binding affinity data for DHβE and a key simplified analogue at various rat nAChR subtypes, illustrating the impact of structural simplification on receptor binding.

Binding Affinities (Ki, µM) of DHβE and a Simplified Analogue at nAChR Subtypes. nih.gov
CompoundStructureα4β2α4β4α3β4
Dihydro-β-erythroidine (DHβE)Tetracyclic0.82>100>100
Fragment 2a (Bicyclic Analogue)Bicyclic1.1>100>100

Comparison with other Erythrina alkaloids also sheds light on selectivity. For instance, erysodine, which is closely related to DHβE, was found to be a more potent inhibitor of [3H]cytisine binding at neuronal nAChRs but less potent at muscle-type nAChRs than DHβE, indicating differential subtype selectivity between these two closely related antagonists. nih.gov Such studies are crucial for the rational design of new antagonists with tailored selectivity profiles for specific nAChR subtypes. researchgate.net

Pharmacological Characterization of Dihydro Beta Erythroidine As a Nicotinic Acetylcholine Receptor Antagonist

Mechanism of Action: Competitive Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Dihydro-beta-erythroidine (DHβE) is established as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). medchemexpress.comtocris.comapexbt.comglpbio.com This mechanism signifies that DHβE binds to the same recognition site on the nAChR as the endogenous neurotransmitter, acetylcholine (ACh). However, unlike ACh, the binding of DHβE does not trigger the necessary conformational change to open the receptor's ion channel. By occupying this binding site, DHβE effectively blocks ACh from activating the receptor, thereby inhibiting the influx of ions and the subsequent propagation of neuronal signals. apexbt.com This mode of action has been demonstrated to be purely competitive, meaning its blocking effect can be surmounted by increasing the concentration of an agonist like ACh. apexbt.comglpbio.com

Nicotinic Acetylcholine Receptor Subtype Selectivity and Binding Affinity Profiling

The diverse family of nAChRs is composed of various combinations of α and β subunits, leading to a wide array of receptor subtypes with distinct pharmacological characteristics. DHβE exhibits a notable selectivity for specific nAChR subtypes, a defining feature of its pharmacological profile. researchgate.net

Alpha4Beta2 (α4β2) nAChR Interactions and Potency

DHβE demonstrates potent antagonism and high affinity for the α4β2 nAChR subtype. nih.govnih.govfrontiersin.org This receptor is among the most prevalent nAChR subtypes in the mammalian brain and is a high-affinity binding site for nicotine (B1678760). nih.govfrontiersin.orgfrontiersin.org The affinity of DHβE for α4β2 receptors is in the nanomolar range, signifying a strong interaction. researchgate.net

Alpha4Beta4 (α4β4) nAChR Interactions and Selectivity

In contrast to its high potency at α4β2 receptors, DHβE shows a lower affinity for the α4β4 nAChR subtype. glpbio.comrndsystems.commedchemexpress.commedchemexpress.cn Despite this, at a concentration of 1 μM, DHβE can almost completely block the α4β4 subunit. apexbt.comglpbio.com This selectivity between the β2 and β4 subunit-containing receptors is a critical aspect of its pharmacological utility.

Differential Affinities for Other Neuronal nAChR Subtypes (e.g., α3β2, α3β4, α7)

DHβE's selectivity profile extends to other neuronal nAChR subtypes. It has a considerably lower affinity for α7 and α3β4 nAChRs, often in the micromolar range. nih.govfrontiersin.org While it is a potent inhibitor of α4-containing receptors, its effect on α3β4 subunits is minimal. apexbt.comglpbio.com Specifically, the affinity of DHβE is reported to be over 7,000 times higher for α4β2 receptors than for α3β4 receptors. acs.org It also demonstrates a higher sensitivity to blockade at α3β2 receptors compared to α3β4 receptors. nih.gov

Table 1: Inhibitory Potency (IC50) and Binding Affinity (Ki) of this compound at Various nAChR Subtypes

Receptor Subtype IC50 (μM) Ki (nM)
α4β2 0.37 glpbio.commedchemexpress.com 820 nih.gov
α4β4 0.19 glpbio.commedchemexpress.com -
α3β2 0.41 glpbio.com -
α3β4 23.1 glpbio.com -
α2β2 1.3 glpbio.com -
α2β4 2.3 glpbio.com -

Note: IC50 and Ki values can vary based on the specific experimental conditions and assays employed.

Molecular Determinants of this compound-Receptor Interactions

The selective binding of DHβE to different nAChR subtypes is governed by specific molecular interactions with amino acid residues within the receptor's binding site. This binding site is located at the interface between subunits and is formed by several loops of amino acids (Loops A-F). unimib.it

Identification of Key Amino Acid Residues in Receptor Binding Sites (e.g., Tyr126, Trp182, Tyr230, Thr84, Asp196)

Research employing mutagenesis and homology modeling has pinpointed several amino acid residues crucial for DHβE's interaction with nAChRs. nih.govcornell.edu On the principal component of the binding site (the α subunit), conserved aromatic residues like Tyr126 (Loop A), Trp182 (Loop B), and Tyr230 (Loop C) are significant. nih.govcornell.eduuchile.cl Substitution of these residues has been shown to decrease sensitivity to DHβE inhibition. nih.govcornell.edu

On the complementary component (the β subunit), residues in Loop D, such as Thr84 , and Loop F, such as Asp196 , are key determinants of sensitivity and selectivity. nih.govcornell.edu Homology modeling suggests a strong ionic interaction between DHβE and β2Asp196 . nih.govcornell.edu The absence of this residue in subunits that form nAChRs with low sensitivity to DHβE highlights its importance as a major determinant of receptor selectivity. nih.govcornell.edu The substitution of β2Trp82 (Loop D) also reduces sensitivity to inhibition. nih.gov The differences in these specific amino acid residues between various β subunits, such as β2 and β4, are a primary factor underlying the subtype selectivity of this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetylcholine
Nicotine
Mecamylamine
Cytisine
d-tubocurarine
α-Conotoxin MII

Investigation of Conformational Transitions and Gating Mechanisms Induced by Antagonist Binding

The binding of ligands to nAChRs triggers significant conformational changes that dictate the channel's state—resting (closed), open, or desensitized (closed). frontiersin.orgplos.orgabertay.ac.uk Generally, agonists are thought to stabilize the "C-loop" of the ligand-binding domain in a closed conformation, which is a critical step in the "conformational wave" that leads to channel opening. frontiersin.orgnih.govannualreviews.org Conversely, prototypical antagonists are believed to bind to and stabilize an open C-loop conformation, preventing the necessary structural rearrangement for activation. plos.orgabertay.ac.uk

However, DHβE presents a unique and more complex mechanism of antagonism. plos.org Crystallographic studies of DHβE complexed with the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR extracellular domain, reveal that DHβE induces a closure of the C-loop. plos.orgabertay.ac.ukresearchgate.net This conformational change is surprisingly similar to that caused by agonists like nicotine. plos.orgresearchgate.net Despite promoting an agonist-like C-loop closure, DHβE effectively prevents channel activation. plos.org

This paradoxical behavior suggests that DHβE's antagonism may not result from simply blocking the initial C-loop closure. Instead, it is proposed that DHβE stabilizes the receptor in a desensitized or a resting state, thereby inhibiting its function. plos.orgresearchgate.netnih.gov This mechanism is distinct from prototypical antagonists and toxins. plos.org By binding within the orthosteric site, DHβE prevents the full sequence of conformational changes required for the channel pore to open, effectively uncoupling agonist binding from channel gating. nih.govnih.gov Molecular dynamics simulations support this, showing that when DHβE replaces an agonist in the binding site, the receptor transitions from a desensitized state toward a closed/resting state. nih.govnih.gov

Application of Computational Modeling and Molecular Dynamics Simulations to Elucidate Ligand-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for visualizing the dynamic interactions between DHβE and nAChRs at an atomic level. nih.govmdpi.com These studies often utilize crystal structures of nAChRs or their homolog, AChBP, as a starting point. plos.orgnih.govresearchgate.net In one key study, MD simulations were initiated from a crystal structure of the human α4β2 nAChR with nicotine bound; the nicotine molecules were computationally replaced with DHβE to investigate the resulting structural transitions. nih.govnih.gov

These simulations, spanning microseconds of combined time, provided several key insights into the antagonistic mechanism of DHβE: nih.govnih.gov

Conformational Shift to a Resting State: The binding of DHβE induced a significant conformational change, shifting the receptor from an initial desensitized-like state to a structure compatible with the closed/resting state of Cys-loop receptors. nih.govnih.gov This involved a 2.6° rotation of the entire extracellular domain (ECD) relative to the transmembrane domain (TMD). nih.gov

C-loop Dynamics: Compared to agonist-bound structures, the binding of DHβE resulted in a larger opening of the C-loop in the α4 subunit. nih.gov The C-loop opening in the DHβE-bound model was approximately 13 Å, which is consistent with antagonist binding in AChBP crystal structures. nih.govresearchgate.net

Pore Constriction: The simulations identified specific amino acid residues, α4 L257 (at the 9' position) and α4 L264 (at the 16' position), as the primary constrictions within the transmembrane pore, effectively acting as the channel gate. nih.govnih.gov While the role of the 9' position in gating is well-established, the identification of the 16' position as a gate in a nAChR was a novel finding, previously seen only in bacterial channel homologs. nih.gov

Key Molecular Interactions: The stability of the DHβE-receptor complex is maintained by specific molecular interactions. Water-mediated hydrogen bonds were observed connecting DHβE to the complementary subunit of the binding site, a feature also seen in crystal structures of DHβE bound to AChBP. researchgate.netnih.gov This similarity reinforces the use of AChBP as a reliable structural surrogate for nAChRs. nih.govresearchgate.net

Table 2: Summary of Key Conformational Changes from Molecular Dynamics Simulations of DHβE at α4β2 nAChR

Conformational Parameter Observation Significance Reference
ECD-TMD Interface Transition to a structure resembling a closed/resting state. Suggests DHβE stabilizes an inactive conformation. nih.govnih.gov
ECD Rotation 2.6° rotation of the ECD relative to the TMD. A global structural rearrangement contributing to antagonism. nih.gov
C-loop Opening (α4 subunit) ~4 Å larger opening compared to nicotine-bound state. Prevents the full conformational cascade for channel activation. nih.gov

| Pore Constriction Points | Main constrictions identified at α4 L257 (9') and α4 L264 (16'). | Defines the physical gate preventing ion flow. | nih.govnih.gov |

These computational findings, validated by complementary electrophysiological studies of mutated receptors, provide a detailed model of how DHβE antagonizes nAChR function. nih.gov The structural model of the antagonist-bound state is valuable for the rational design of new therapeutic compounds targeting the α4β2 nAChR. nih.gov

Neurobiological and Behavioral Research Applications of Dihydro Beta Erythroidine in Preclinical Models

Dihydro-beta-erythroidine as a Research Tool for Elucidating nAChR Function in Vivo and In Vitro

DHβE is a competitive antagonist with moderate selectivity for the neuronal α4 receptor subunit, particularly α4β2 and α4β4 subtypes. tocris.commedchemexpress.comrndsystems.com This selectivity makes it an invaluable tool for differentiating the functions of various nAChR subtypes in both living organisms (in vivo) and in controlled laboratory settings (in vitro).

In vitro studies have demonstrated that DHβE acts as a purely competitive antagonist at neuronal nicotinic receptors. apexbt.comglpbio.com For instance, research using oocytes expressing different nAChR subunits has shown that DHβE can almost completely block the α4β4 subunit, an effect that can be reversed by increasing the concentration of the agonist, acetylcholine (B1216132). glpbio.com This competitive nature allows researchers to probe the specific contributions of DHβE-sensitive receptors to neuronal signaling.

In vivo, DHβE has been instrumental in understanding the central actions of nicotine (B1678760). nih.govncats.io Systemic and intrathecal administration of DHβE has been shown to block several of nicotine's behavioral effects, suggesting a direct action on nicotinic receptors within the central nervous system. apexbt.comnih.govncats.io Its ability to be administered orally and potentially cross the blood-brain barrier further enhances its utility in in vivo research. apexbt.com

Modulation of Nicotine-Induced Neurobehavioral Effects in Animal Models

DHβE has been extensively used to investigate the role of specific nAChR subtypes in mediating the diverse neurobehavioral effects of nicotine in animal models.

Analysis of Nicotine Discriminative Stimulus Properties

Drug discrimination studies are a cornerstone of behavioral pharmacology, used to assess the subjective effects of psychoactive compounds. In these paradigms, animals are trained to recognize the internal state produced by a specific drug, such as nicotine. DHβE has been shown to effectively block the discriminative stimulus properties of nicotine in rats and mice. medchemexpress.comnih.govkcl.ac.uknih.gov This blockade indicates that the subjective effects of nicotine, which are a key component of its addictive potential, are mediated by nAChRs that are sensitive to DHβE. nih.govkcl.ac.uk For example, in rats trained to discriminate nicotine from saline, pretreatment with DHβE prevents them from recognizing the nicotine cue. nih.gov Similarly, in C57BL/6J mice, DHβE shifted the dose-response curve for the discriminative stimulus effect of nicotine to the right, further confirming its antagonistic action. kcl.ac.uknih.gov

Model Organism Key Finding Reference
RatsDHβE blocks the discriminative stimulus properties of nicotine. medchemexpress.comnih.gov
C57BL/6J MiceDHβE shifts the nicotine dose-response curve to the right in discrimination tasks. kcl.ac.uknih.gov

Attenuation of Nicotine-Induced Hypothermia

Nicotine administration is known to cause a decrease in body temperature, a physiological effect mediated by central nAChRs. Research has demonstrated that DHβE can dose-dependently attenuate this nicotine-induced hypothermia in mice. glpbio.comescholarship.org This finding suggests that DHβE-sensitive nAChRs, likely the α4β2* subtype, play a crucial role in the thermoregulatory effects of nicotine. escholarship.orgoup.com The antagonist's ability to block this effect provides a quantifiable measure of its in vivo efficacy and target engagement.

Effects on Nicotine-Associated Conditioned Behaviors (e.g., Conditioned Taste Aversion)

Conditioned taste aversion (CTA) is a powerful learning paradigm where an animal learns to associate a novel taste with the negative effects of a substance, such as the aversive properties of nicotine. Studies have shown that co-administration of DHβE with nicotine can prevent the development of nicotine-induced CTA in rats. medchemexpress.comnih.govmedchemexpress.com This suggests that the aversive stimulus properties of nicotine, which may play a role in limiting nicotine intake, are mediated by DHβE-sensitive nAChRs. nih.gov In C57BL/6J mice, DHβE also attenuated the CTA induced by nicotine, further supporting the involvement of these specific receptor subtypes. kcl.ac.uknih.gov

Behavioral Paradigm Effect of DHβE Model Organism Reference
Conditioned Taste AversionPrevents development of nicotine-induced CTARats medchemexpress.comnih.govmedchemexpress.com
Conditioned Taste AversionAttenuates nicotine-induced CTAC57BL/6J Mice kcl.ac.uknih.gov

Investigation of Nicotine's Anxiolytic-like Effects in Specific Brain Regions (e.g., Dorsal Raphe Nucleus)

Nicotine can have both anxiety-reducing (anxiolytic) and anxiety-producing (anxiogenic) effects, depending on the dose and context. nih.govscielo.br Research has focused on specific brain regions to understand the neural underpinnings of these effects. The dorsal raphe nucleus (DRN), a key area for serotonin (B10506) regulation, has been identified as a site where nicotine exerts anxiolytic-like effects. nih.govresearchgate.net Studies have shown that direct administration of nicotine into the DRN reduces anxiety-like behaviors in rats, and this effect is completely reversed by the co-administration of DHβE. nih.gov This finding strongly suggests that the anxiolytic properties of nicotine in the DRN are mediated by α4β2 nAChRs, the subtype for which DHβE has a high affinity. nih.gov Interestingly, DHβE administered alone into the DRN did not affect anxiety levels but did increase locomotor activity. nih.gov

Impact on Neural Circuitry and Neurotransmitter Systems

The modulatory effects of DHβE on behavior are rooted in its influence on neural circuitry and neurotransmitter systems. Nicotinic receptors are widely distributed throughout the brain and play a crucial role in modulating the release of various neurotransmitters, including dopamine (B1211576), serotonin, and GABA. annualreviews.orgnih.gov

DHβE has been shown to block the excitation of striatal GABAergic neurons, which in turn suppresses the polysynaptic inhibition between striatal cholinergic interneurons. tocris.comrndsystems.com This highlights a role for DHβE-sensitive nAChRs in regulating the activity of inhibitory circuits in the striatum.

In the ventral tegmental area (VTA), a critical component of the brain's reward system, most GABAergic neurons express nAChRs containing α4 and β2 subunits, which are blocked by DHβE. nih.gov By antagonizing these receptors, DHβE can influence the activity of the mesolimbic dopamine system, which is heavily implicated in nicotine addiction. upf.edu Furthermore, DHβE infusion into the VTA has been shown to attenuate nicotine-enhanced responding for a conditioned reinforcer. medchemexpress.com

Modulation of Striatal GABAergic Neuron Excitation and Cholinergic Interneuron Polysynaptic Inhibition

This compound (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and serves as a critical tool in understanding the intricate neural circuits of the striatum. In preclinical studies, DHβE has been shown to block the excitation of striatal GABAergic neurons. tocris.comrndsystems.combio-techne.com This action is significant as it can completely suppress polysynaptic inhibition between striatal cholinergic interneurons. tocris.comrndsystems.combio-techne.com Chronic treatment with nicotine has been observed to increase GABAergic input to medium-sized spiny projection neurons in the striatum, and DHβE, an antagonist of the non-alpha7 nAChR, specifically suppresses the late, polysynaptic component of these inhibitory postsynaptic currents. nih.gov

The principal source of acetylcholine in the striatum is the cholinergic interneurons, which modulate striatal neurotransmission through both nicotinic and muscarinic receptors, influencing the release of dopamine and GABA. researchgate.net Research has demonstrated that DHβE can inhibit miniature nicotinic excitatory postsynaptic currents in striatal neurons, highlighting its role in modulating basal cholinergic transmission. researchgate.net Furthermore, DHβE blocks polysynaptic inhibition between striatal cholinergic interneurons, a mechanism that is implicated in conditions like Parkinson's disease and levodopa-induced dyskinesias. vulcanchem.com

Influence on Presynaptic Dopamine Release Pathways

This compound has a significant influence on the presynaptic release of dopamine in the striatum. Nicotinic acetylcholine receptors located on the terminals of dopamine neurons are crucial for modulating dopamine release. DHβE, by antagonizing these receptors, can inhibit dopamine release. nih.gov Specifically, DHβE has been shown to be more potent in inhibiting nicotine-evoked dopamine release from striatal synaptosomes compared to its effect on noradrenaline release from hippocampal synaptosomes, suggesting a pharmacological difference in the nAChR subtypes modulating these two catecholamines.

Interestingly, the modulation of dopamine release by nAChRs is complex. While DHβE can eliminate nicotine-evoked dopamine release, it does not affect the enhancement of sucrose-evoked release, which is mediated by α7-containing nAChRs. jneurosci.org This indicates that different nAChR subtypes are involved in different aspects of dopamine release modulation. Fast-scan cyclic voltammetry studies have shown that the nAChR antagonist DHβE decreases dopamine release after a single stimulus but not after a burst stimulation, which increases the burst-to-single pulse ratio. biorxiv.org Furthermore, DHβE prevents the effects of optogenetic stimulation of astrocytes on dopamine release, indicating a role for nAChRs in the astrocyte-mediated regulation of dopamine transmission. nih.gov

Cognitive and Affective Neuroscience Research in Preclinical Paradigms

Effects on Learning and Memory Processes (e.g., Spatial Memory)

This compound has been instrumental in elucidating the role of α4β2 nicotinic receptors in learning and memory. Preclinical studies have consistently demonstrated that antagonism of these receptors by DHβE can impair cognitive performance. For instance, acute infusions of DHβE into the ventral hippocampus have been shown to impair spatial memory in rats performing the radial-arm maze task. researchgate.netunl.edu Chronic infusion of DHβE in the same brain region also leads to significant spatial memory impairment, serving as a model for nicotinic receptor loss seen in conditions like Alzheimer's disease. researchgate.net

Intraventricular injections of DHβE have also been found to impair water-maze performance in rats. nih.gov The cognitive enhancement induced by nicotine in zebrafish can be reduced by DHβE, further supporting the crucial role of α4β2 nAChRs in memory processes. unimi.it In tasks like the novel location recognition test, DHβE has been used to investigate the involvement of nicotinic receptors in chemotherapy-induced cognitive deficits. researchgate.net

Future Directions and Emerging Research Avenues in Dihydro Beta Erythroidine Studies

Development of Next-Generation Dihydro-beta-erythroidine Analogues with Enhanced Subtype Specificity

A primary focus of ongoing research is the rational design and synthesis of novel DHβE analogues. The principal goal is to develop compounds with improved selectivity for specific nAChR subtypes, which is a significant challenge due to the structural homology among these receptors. frontiersin.org DHβE itself displays moderate selectivity, primarily for the α4 subunit, with reported IC50 values of 0.19 μM and 0.37 μM for α4β4 and α4β2 receptors, respectively. tocris.com

Guided by structural data from DHβE complexed with the acetylcholine (B1216132) binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, researchers have identified key pharmacophoric elements. nih.govbeilstein-journals.org These include the methoxy (B1213986) group in the A ring and the protonated amine, which are crucial for binding. nih.govresearchgate.net This has led to a "deconstruction" strategy, where simplified analogues are created by systematically removing parts of the natural product's four-ring scaffold. acs.org

In one such study, an analogue where the C and D rings were excluded was synthesized. nih.gov This simplified molecule, referred to as Fragment 2a, impressively maintained affinity for the α4β2 subtype, comparable to the parent DHβE, and exhibited high subtype selectivity. nih.gov However, further modifications to this simplified structure often led to a significant loss of affinity, highlighting the delicate structure-activity relationship. nih.govacs.org Preliminary pharmacological evaluations of synthesized CD fragments alone showed that the absence of the A ring's methoxy group was detrimental to affinity at the α4β2 nAChR subtype. beilstein-journals.org These efforts underscore a strategy to create smaller, more specific nAChR antagonists based on the DHβE template, which could serve as better lead compounds for drug discovery. nih.gov

Compound/AnalogueTarget nAChR SubtypeBinding Affinity/PotencyReference
Dihydro-β-erythroidine (DHβE) α4β2Ki = 0.82 µM nih.govbeilstein-journals.org
Dihydro-β-erythroidine (DHβE) α4β4IC50 = 0.19 μM tocris.commedchemexpress.com
Dihydro-β-erythroidine (DHβE) α4β2IC50 = 0.37 μM tocris.commedchemexpress.com
Fragment 2a (AB Ring System) α4β2Ki ≈ 0.82 µM nih.gov
Fragment 2a (AB Ring System) α4β2IC50 = 30 µM (Functional Assay) nih.gov

Advanced Structural Biology and Biophysical Characterization of this compound-nAChR Complexes

Understanding the precise three-dimensional interaction between DHβE and nAChRs is critical for designing next-generation ligands. Advanced techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) are providing unprecedented insights. abertay.ac.ukunimi.itnih.gov While structures of DHβE with the full human α4β2 receptor have been modeled, much of the detailed structural data comes from its complex with AChBP. abertay.ac.uknih.gov

The crystal structure of DHβE bound to Lymnaea stagnalis AChBP (Ls-AChBP) revealed a unique binding mode. abertay.ac.uk Unlike typical antagonists that often stabilize an "open" conformation of the receptor's C-loop, DHβE induces a closure of this loop, a characteristic more commonly associated with agonists. abertay.ac.uk However, this closure involves a distinct perpendicular shift not seen with other ligands, suggesting that DHβE may antagonize the receptor through a novel mechanism. abertay.ac.uk This finding challenges the simple open-versus-closed loop model for distinguishing antagonists from agonists.

Molecular dynamics (MD) simulations have further refined this understanding, modeling the interaction of DHβE with the human α4β2 nAChR. nih.gov These simulations, initiated by replacing nicotine (B1678760) with DHβE in a known cryo-EM structure of the receptor, show that DHβE's orientation within the binding pocket is similar to that observed in the AChBP crystal structures. nih.govresearchgate.net The simulations indicate that DHβE stabilizes a conformation of the receptor that is distinct from the desensitized state and more consistent with a closed or resting state. nih.gov This is supported by measurements of the distance between the extracellular domain (ECD) and the transmembrane domain (TMD), a key indicator of the receptor's functional state. nih.gov These computational and biophysical studies are crucial for deciphering the molecular basis of DHβE's antagonism and guiding future drug design.

Expanding Preclinical Investigations to Novel Neuropharmacological Roles Beyond Nicotine Interactions

While DHβE is a cornerstone tool for studying nicotine's effects, its own pharmacological profile suggests potential roles in other neurological and psychiatric conditions. ersnet.orgresearchgate.net Emerging preclinical research is actively exploring these avenues.

Depression and Mood Disorders: Several studies have demonstrated that nAChR antagonists, including DHβE, possess antidepressant-like effects in animal models. nih.gov In vivo studies using forced swim and tail suspension tests in mice have shown that DHβE produces effects comparable to conventional antidepressants. nih.govtocris.com This suggests that antagonizing α4β2* nAChRs could be a viable strategy for developing novel antidepressant therapeutics, moving beyond traditional monoamine systems. nih.gov

Cognition and Neuroinflammation: The role of DHβE in cognition is complex and appears to be context-dependent. Blockade of α4β2 receptors in the hippocampus with DHβE has been shown to cause working memory impairments. nih.gov Conversely, other studies have found that DHβE can effectively attenuate attentional impairments induced by NMDA receptor blockade, suggesting a potential role in treating cognitive deficits associated with certain disorders. nih.gov

Furthermore, DHβE is being investigated for its role in modulating neuroinflammation. In models of ischemic stroke, treatment with DHβE was found to increase the binding of a PET tracer for neuroinflammation, suggesting that blocking α4β2 receptors may exacerbate the inflammatory response post-injury. jneurosci.org In other contexts, nicotine's anti-inflammatory effects, which are mediated through α4β2 nAChRs, were reversed by DHβE. preprints.orgnih.govresearchgate.net These findings indicate that the α4β2 nAChR is a key player in the brain's inflammatory signaling, opening up new lines of inquiry for conditions with a neuroinflammatory component, such as Alzheimer's and Parkinson's diseases. jneurosci.orgnih.gov

Q & A

What molecular determinants influence DHβE's antagonistic effects on neuronal nicotinic acetylcholine receptors (nAChRs)?

Level: Basic
Answer:
DHβE sensitivity is determined by structural features of both α and β subunits of nAChRs. For α subunits, sequence segments 1–94, 94–152, and 195–215 in the extracellular N-terminal domain are critical, with segment 1–94 contributing most significantly (4.3-fold reduction in sensitivity when altered) . For β subunits, residues 54–63 (particularly threonine 59 in β2) are major determinants of competitive antagonism. Substituting Thr59 with lysine (as in β4) reduces DHβE sensitivity by 9-fold .
Methodological Note: Use chimeric receptor constructs expressed in Xenopus oocytes to isolate subunit-specific contributions, paired with acetylcholine dose-response curves and IC₅₀ calculations .

How can researchers design experiments to map DHβE sensitivity determinants on nAChR subunits?

Level: Advanced
Answer:
A chimeric subunit approach is effective:

Construct chimeras : Swap sequence segments between α3 and α4 subunits (e.g., residues 1–94, 94–152) or β2 and β4 subunits (e.g., residues 54–63).

Express in heterologous systems : Co-express chimeric subunits with wild-type partners (e.g., α3β4 or α4β4) in Xenopus oocytes.

Pharmacological assays : Measure DHβE's IC₅₀ using two-electrode voltage clamping at EC₂₀ acetylcholine concentrations.

Statistical analysis : Compare log(IC₅₀) values between chimeras and wild-type receptors to quantify segment contributions .

What are the primary physiological effects of DHβE observed in clinical anesthesia studies?

Level: Basic
Answer:
DHβE acts as a competitive neuromuscular blocker, producing dose-dependent muscle relaxation without histamine release (unlike curare). Key effects include:

  • Hypotension : Mediated via central vasomotor depression, not direct cardiac output changes .
  • Synergy with anesthetics : Enhanced paralysis with ether or sodium pentothal due to additive neuromuscular blockade .
    Methodological Note: In clinical studies, monitor blood pressure continuously and standardize anesthetic protocols to isolate DHβE-specific effects .

How can contradictions between DHβE's peripheral and central nervous system (CNS) effects be resolved experimentally?

Level: Advanced
Answer:
Contradictions arise from studies showing DHβE’s CNS depression (e.g., drowsiness, hypotension) versus minimal EEG changes. To resolve:

Use decerebrate models : Isolate peripheral vs. central actions by testing DHβE in spinalized animals .

CNS activity markers : Measure Fos protein expression or calcium imaging in medullary vasomotor centers post-DHβE administration.

Isolated tissue assays : Compare DHβE’s effects on ganglionic (peripheral) vs. hippocampal (central) nAChRs .

What methodological considerations are critical for studying DHβE's role in synaptic plasticity (e.g., long-term potentiation, LTP)?

Level: Advanced
Answer:

Model selection : Use hippocampal slice preparations to evaluate α4β2 nAChR-specific LTP modulation.

Antagonist specificity : Confirm DHβE’s α4β2 blockade by reversing effects with selective agonists (e.g., TC-1827) .

Dose calibration : Avoid high DHβE concentrations (>1 µM) to prevent off-target α7 nAChR inhibition.

Outcome measures : Quantify field excitatory postsynaptic potentials (fEPSPs) pre- and post-DHβE application .

How do anesthetic agents influence DHβE's efficacy in preclinical models?

Level: Basic
Answer:
DHβE’s neuromuscular blockade is potentiated by volatile anesthetics (e.g., ether) due to synergistic postsynaptic receptor inhibition. In contrast, cyclopropane anesthesia exacerbates DHβE-induced hypotension .
Methodological Note: Standardize anesthetic depth using bispectral index (BIS) monitoring to control confounding variables in rodent models .

What are best practices for analyzing DHβE's impact on cardiovascular parameters in vivo?

Level: Advanced
Answer:

Continuous monitoring : Use telemetry or arterial catheters to track mean arterial pressure (MAP) and heart rate.

Control for anesthesia : Compare effects under urethane (minimal cardiovascular suppression) vs. inhaled anesthetics.

Pharmacological dissection : Administer α-adrenergic agonists (e.g., phenylephrine) to test reversibility of DHβE-induced hypotension .

Statistical rigor : Apply repeated-measures ANOVA to account for time-dependent hemodynamic changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-beta-erythroidine
Reactant of Route 2
Dihydro-beta-erythroidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。